

Spectrophotometric Analysis of C.I. Mordant Green 17: A Technical Guide

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Compound of Interest

Compound Name: C.I. Mordant green 17

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Abstract

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **C.I. Mordant Green 17** (C.I. 17225), an azo dye with applications in various industrial and research settings. This document outlines the fundamental chemical properties of **C.I. Mordant Green 17**, presents a detailed, generalized experimental protocol for its quantitative analysis using UV-Vis spectrophotometry, and includes representative data and visualizations to aid in research and development. While specific experimental data for **C.I. Mordant Green 17** is not readily available in the public domain, this guide leverages data from structurally analogous azo dyes to provide a robust analytical framework.

Introduction to C.I. Mordant Green 17

C.I. Mordant Green 17 is a single azo dye belonging to the mordant class of dyes.^{[1][2]} Its chemical structure is characterized by the presence of an azo group (-N=N-) connecting aromatic rings, which is the primary chromophore responsible for its color. The molecule also contains auxochromic groups such as hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, which modify the dye's color and solubility.

Chemical and Physical Properties:

Property	Value	Reference
C.I. Name	Mordant Green 17	[1][2]
C.I. Number	17225	[1][2]
CAS Number	6564-28-1	[1][2]
Molecular Formula	C ₁₆ H ₁₀ N ₄ Na ₂ O ₁₀ S ₂	[1][2]
Molecular Weight	528.38 g/mol	[1][2]
Appearance	Black-green uniform powder	[2]
Solubility	Soluble in water (forms a red-light purple solution), slightly soluble in alcohol, insoluble in other organic solvents.	[2]

The synthesis of **C.I. Mordant Green 17** involves the diazotization of 2-amino-4-nitrophenol, which is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions.[1][2]

Principles of Spectrophotometric Analysis

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.

- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the substance (in $\text{mol}\cdot\text{L}^{-1}$).

To perform a spectrophotometric analysis, the wavelength of maximum absorbance (λ_{max}) for the analyte must first be determined. This is the wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantitative measurements.

Experimental Protocol for Spectrophotometric Analysis

The following is a generalized, yet detailed, experimental protocol for the spectrophotometric analysis of **C.I. Mordant Green 17**. This protocol is based on standard methods for the analysis of azo dyes.

Materials and Reagents

- **C.I. Mordant Green 17** (analytical standard)
- Distilled or deionized water (solvent)
- Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

Preparation of Standard Solutions

- **Stock Solution** (e.g., 100 mg/L or $\sim 1.89 \times 10^{-4}$ M): Accurately weigh 10.0 mg of **C.I. Mordant Green 17** and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of distilled water and then dilute to the mark with distilled water. Mix thoroughly.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 mL of 10 mg/L, 5 mg/L, 2.5 mg/L, and 1 mg/L solutions:

- 10 mg/L: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.
- 5 mg/L: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.
- 2.5 mg/L: Pipette 0.25 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.
- 1 mg/L: Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Use one of the prepared standard solutions (e.g., 5 mg/L) for this determination.
- Fill a quartz cuvette with the standard solution and another with the solvent (distilled water) to be used as a blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).
- Replace the blank with the cuvette containing the standard solution and scan the absorbance across the same wavelength range.
- The wavelength at which the highest absorbance is recorded is the λ_{max} . For azo dyes structurally similar to Mordant Green 17, the λ_{max} is typically in the range of 500-650 nm.

Calibration Curve Construction

- Set the spectrophotometer to the determined λ_{max} .
- Use the blank (distilled water) to zero the instrument.
- Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated.

- Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.
- Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$, where y is absorbance and x is concentration) and the coefficient of determination (R^2). An R^2 value close to 1.0 indicates a good linear fit.

Analysis of an Unknown Sample

- Prepare the unknown sample by dissolving it in distilled water and diluting it as necessary to ensure the absorbance falls within the range of the calibration curve.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Use the equation of the calibration curve to calculate the concentration of **C.I. Mordant Green 17** in the unknown sample.

Data Presentation

The following tables present representative quantitative data that would be expected from a spectrophotometric analysis of an azo dye like **C.I. Mordant Green 17**.

Table 1: Representative Spectrophotometric Data

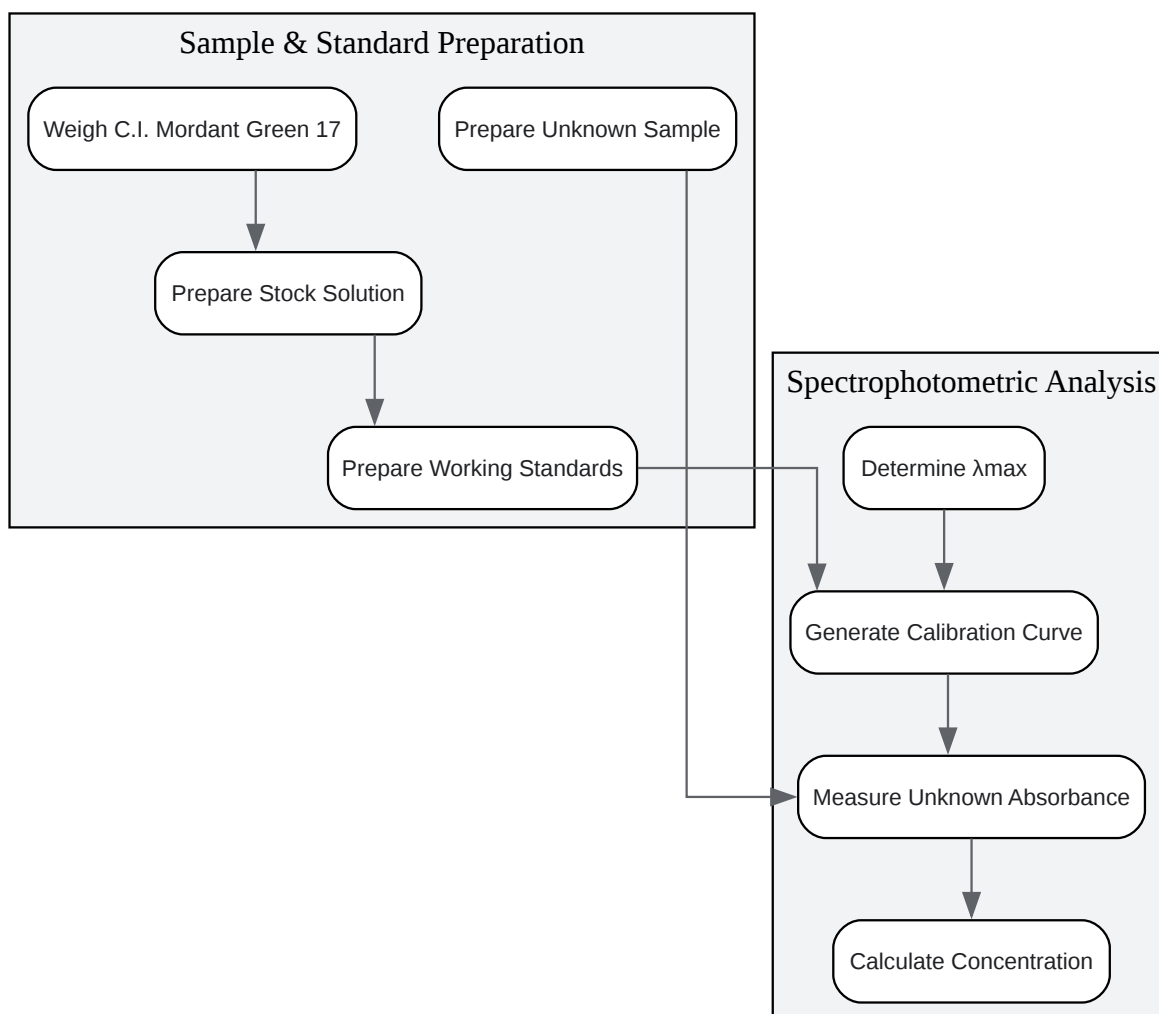
Parameter	Representative Value	Notes
λ_{max} (nm)	580 nm	The λ_{max} is dependent on the solvent and pH. This is a plausible value for an aqueous solution.
Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	25,000	Molar absorptivity for azo dyes can range significantly but this is a typical value for a strongly absorbing dye. [3] [4]
Linear Range (mg/L)	0.5 - 15	The linear range depends on the molar absorptivity and the instrument's capabilities.
Correlation Coefficient (R^2)	> 0.995	A high R^2 value is indicative of a good linear relationship between concentration and absorbance.

Table 2: Example Calibration Data

Concentration (mg/L)	Absorbance at λ_{max} (580 nm)
1.0	0.047
2.5	0.118
5.0	0.235
10.0	0.470
15.0	0.705

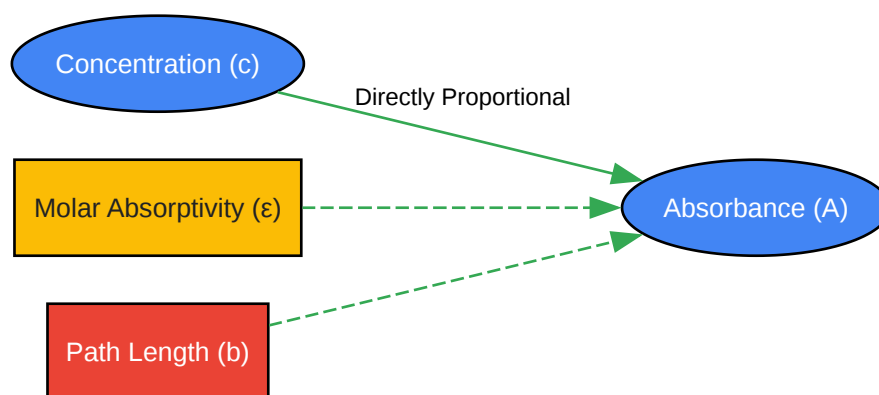
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships involved in the spectrophotometric analysis.



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Caption: Experimental workflow for the spectrophotometric analysis of **C.I. Mordant Green 17**.



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Caption: Logical relationship of variables in the Beer-Lambert Law.

Conclusion

This technical guide provides a foundational framework for the spectrophotometric analysis of **C.I. Mordant Green 17**. While specific published spectral data for this dye is scarce, the provided generalized protocol, based on the analysis of structurally similar azo dyes, offers a reliable starting point for researchers. Accurate determination of the λ_{max} and careful preparation of standards are critical for obtaining precise and reproducible quantitative results. The principles and methodologies outlined herein are applicable to a wide range of analytical challenges in research, quality control, and drug development involving colored compounds.

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